N-(2-fluorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
N-(2-fluorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a chromene-based carboxamide derivative characterized by a 4-oxo-4H-chromene core substituted with methyl groups at positions 6 and 5. The carboxamide moiety is linked to a 2-fluorophenyl group, introducing both lipophilic and electronic effects due to the fluorine substituent. Chromene derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties, with structural variations significantly influencing their physicochemical and pharmacological profiles .
Properties
Molecular Formula |
C18H14FNO3 |
|---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H14FNO3/c1-10-7-12-15(21)9-17(23-16(12)8-11(10)2)18(22)20-14-6-4-3-5-13(14)19/h3-9H,1-2H3,(H,20,22) |
InChI Key |
MYWOHWSTSXMUTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid and 2-fluoroaniline.
Amide Formation: The carboxylic acid is then reacted with 2-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and reduce production costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Hypothesized Impacts
Note: LogP values are estimated based on substituent contributions.
Key Comparative Analyses
a) Electronic and Steric Effects
- Fluorophenyl vs. Trifluoromethylphenyl : The 2-fluorophenyl group in the target compound provides a balance between lipophilicity and electronic effects. In contrast, the 3-trifluoromethylphenyl analog () exhibits stronger electron-withdrawing properties due to the CF₃ group, which may enhance binding to electron-rich biological targets but reduce solubility .
- Benzyl vs.
b) Hydrogen Bonding and Crystal Packing
- The 2-fluorophenyl group’s ability to participate in hydrogen bonding (as an acceptor) could lead to distinct crystal packing compared to the CF₃ analog, which relies more on van der Waals interactions .
- The sulfamoylphenyl derivative () demonstrates how polar substituents can dominate crystal structure organization through extensive hydrogen-bonded networks, enhancing thermal stability and solubility .
Biological Activity
N-(2-Fluorophenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H14FNO3
- Molecular Weight : 273.27 g/mol
- CAS Number : 128942-39-2
This chromene derivative features a fluorophenyl group, which may influence its biological activity through various mechanisms.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, revealing:
- Minimum Inhibitory Concentration (MIC) : Values range from 15.625 to 125 μM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- Mechanism of Action : The compound appears to inhibit protein synthesis pathways, leading to bactericidal effects .
2. Antifungal Activity
In addition to its antibacterial properties, the compound has shown activity against fungal pathogens. It was evaluated for its efficacy against Candida albicans, demonstrating a notable reduction in biofilm formation.
3. Cytotoxicity
Studies have assessed the cytotoxic effects of this compound on cancer cell lines. For instance, it exhibited moderate cytotoxicity against the MCF-7 breast cancer cell line, indicating potential for further development in cancer therapeutics .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases .
- Biofilm Disruption : Its ability to disrupt biofilms formed by pathogenic bacteria enhances its potential as an antimicrobial agent .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
